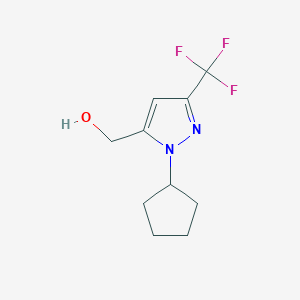

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Overview

Description

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a cyclopentyl group, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to optimize the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: can undergo various chemical reactions, including:

Oxidation: : The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: : The compound can be reduced to remove the trifluoromethyl group or modify the pyrazole ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: : The major products include the corresponding aldehyde or carboxylic acid derivatives.

Reduction: : The reduction products may include the corresponding hydrocarbon or modified pyrazole derivatives.

Substitution: : The substitution reactions can yield a variety of functionalized pyrazole derivatives.

Scientific Research Applications

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: has several scientific research applications, including:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: can be compared to other similar compounds, such as:

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: : Lacks the methanol group.

3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: : Lacks the cyclopentyl group.

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanol: : Has an ethyl group instead of a methyl group.

Biological Activity

(1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs, including increased potency and selectivity against specific biological targets.

The molecular formula of this compound is with a molecular weight of 248.01 g/mol. The structural characteristics include a cyclopentyl group and a trifluoromethyl group attached to the pyrazole ring, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances lipophilicity, enabling better membrane permeability and receptor binding. This interaction can modulate signaling pathways involved in various physiological processes.

In Vitro Studies

Research indicates that derivatives of pyrazole compounds exhibit significant inhibitory effects on monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters and has implications in neurodegenerative diseases like Parkinson's disease .

Table 1: Biological Activity Overview

Case Study 1: MAO-B Inhibition

A study optimized a series of pyrazole derivatives, including this compound, demonstrating high selectivity towards MAO-B with IC50 values ranging from 29 nM to 56 nM. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors .

Case Study 2: Antitumor Activity

In cancer research, compounds similar to this compound have shown promising results in inhibiting tumor growth in various models, including breast cancer cell lines like MDA-MB-231. The mechanism involves apoptosis induction through modulation of signaling pathways associated with cell survival .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been linked to enhanced biological activity. SAR studies suggest that modifications at the pyrazole ring can significantly alter potency and selectivity against different biological targets. For instance, substituents at the 4-position of the pyrazole ring often yield compounds with improved efficacy .

Table 2: Structure-Activity Relationship Insights

Properties

IUPAC Name |

[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O/c11-10(12,13)9-5-8(6-16)15(14-9)7-3-1-2-4-7/h5,7,16H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSFZESGXPISPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.